molecular formula C11H9N3O3S B2375643 2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione CAS No. 150810-16-5

2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Cat. No. B2375643
CAS RN: 150810-16-5
M. Wt: 263.27
InChI Key: ABIIOMYIWMWZOX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Various imidazole derivatives, including 2-(1H-imidazol-1-ylmethyl) derivatives, have been synthesized for diverse applications. For instance, Jung et al. (2003) synthesized imidazolidinetrionylsaccharin derivatives, demonstrating the feasibility of creating complex structures from simpler imidazole compounds (Jung et al., 2003).
  • Demirayak et al. (2000) and Sidorina & Osyanin (2007, 2008) explored the synthesis of imidazole derivatives with potential antimicrobial properties and investigated their chemical reactions, contributing to the understanding of imidazole chemistry (Demirayak et al., 2000); (Sidorina & Osyanin, 2007); (Sidorina & Osyanin, 2008).

Biological and Pharmacological Potential

  • The potential of 2-(1H-imidazol-1-ylmethyl) derivatives in biological and pharmacological applications has been a subject of research. Borgne et al. (1997) and Marchand et al. (1998) studied the inhibitory activity of similar compounds against enzymes like aromatase, indicating their potential in pharmaceutical research (Borgne et al., 1997); (Marchand et al., 1998).
  • The synthesis and antimicrobial activities of imidazole derivatives, as explored by Gündoğdu-Karaburun et al. (2006), highlight the potential of these compounds in developing new antimicrobial agents (Gündoğdu-Karaburun et al., 2006).

Materials Science and Coordination Chemistry

  • In materials science, Zhao et al. (2002) reported the synthesis of a cobalt(II) coordination polymer using a bis(imidazole-1-ylmethyl)benzene derivative, illustrating the application of imidazole derivatives in creating functional materials (Zhao et al., 2002).
  • The work of Mabkhot et al. (2011) on thienothiophene derivatives incorporating imidazole units contributes to the understanding of imidazole-based compounds in novel material synthesis (Mabkhot et al., 2011).

Environmental Applications

  • Kharitonova et al. (2005) investigated the adsorption properties of imidazole derivatives on active carbons, showing the potential of these compounds in environmental applications like water purification (Kharitonova et al., 2005).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

2-(imidazol-1-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-11-9-3-1-2-4-10(9)18(16,17)14(11)8-13-6-5-12-7-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIIOMYIWMWZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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